molecular formula C18H13ClN2O2S B2926369 2-(4-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866807-87-6

2-(4-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2926369
CAS No.: 866807-87-6
M. Wt: 356.82
InChI Key: ANYLDTBYPYKRGY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine scaffold fused with a thione group at position 4. Key structural attributes include:

  • 4-Chlorophenyl substituent at position 2, which may enhance lipophilicity and receptor-binding affinity.
  • Methoxy group at position 9, influencing electronic properties and metabolic stability.
  • Thione moiety at position 4, critical for hydrogen bonding and redox activity.

This compound belongs to the chromeno-pyrimidine family, a class known for diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant effects .

Properties

IUPAC Name

2-(4-chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2S/c1-22-14-4-2-3-11-9-13-17(23-15(11)14)20-16(21-18(13)24)10-5-7-12(19)8-6-10/h2-8H,9H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYLDTBYPYKRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 4-chlorobenzaldehyde with 2-amino-4-methoxyphenol can form an intermediate, which is then subjected to cyclization with thiourea to yield the desired compound . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

2-(4-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a complex heterocyclic compound belonging to the chromeno-pyrimidine class of derivatives. It consists of a chromene moiety fused to a pyrimidine ring, with a thione functional group at the fourth position. The presence of the 3-chlorophenyl and methoxy substituents enhances its chemical properties and potential biological activity. These unique structural features contribute to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that chromeno-pyrimidine derivatives exhibit a range of biological activities. These activities are attributed to the compound's ability to interact with specific biological pathways, although detailed mechanisms remain under investigation.

Compound NameStructure FeaturesBiological Activity
7-amino-5-(4-chlorophenyl)-4-phenyl-2-thioxo-2,5-dihydro-1H-pyrano[2,3-d]pyrimidinePyrano-pyrimidine derivativeAntimicrobial, antitumor
6-(4-methoxyphenyl)-4-thioxo-1H-pyrimidin-2(5H)-oneThioxo-pyrimidineHypoglycemic activity
5-(4-hydroxyphenyl)-4-phenyldihydrochromeno[2,3-d]pyrimidineHydroxy-substituted chromeneAntitumor

The uniqueness of 2-(3-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione lies in its specific combination of substituents (chlorophenyl and methoxy) that enhance its solubility and reactivity compared to other similar compounds. Furthermore, its thione functionality contributes distinct reactivity patterns not observed in other derivatives.

Related Chromenopyrimidine Derivatives

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their biological/pharmacological profiles:

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound : 2-(4-Chlorophenyl)-9-methoxy-chromeno[2,3-d]pyrimidine-4-thione Chromeno[2,3-d]pyrimidine 4-Cl-phenyl (C2), OMe (C9), thione (C4) Not explicitly reported; inferred antimicrobial/antioxidant potential from analogs
2-(2-Hydroxy-3-methoxyphenyl)-9-methoxy-chromeno[2,3-d]pyrimidine-4-thione Chromeno[2,3-d]pyrimidine 2-OH-3-OMe-phenyl (C2), OMe (C9), thione Unknown; structural similarity suggests possible antioxidant activity
5H-Chromeno[2,3-d]pyrimidines (4c, 4e) Chromeno[2,3-d]pyrimidine Varied aryl/alkyl groups (C2, C3) Significant antibacterial (4c, 4e) and antioxidant (4e) activities
5-(4-Chlorophenyl)-thieno[2,3-d]pyrimidine-4-thione Thieno[2,3-d]pyrimidine 4-Cl-phenyl (C5), thione (C4) Anticancer activity (inferred from thieno-pyrimidine analogs)
N1-(4-Chlorophenyl)-thiopyrano[2,3-d]thiazole (IId) Thiopyrano[2,3-d]thiazole 4-Cl-phenyl, norbornane moiety Selective leukemia cell inhibition (IC₅₀ < 1 μM)

Key Findings from Comparative Analysis

Role of the Thione Group
  • The 4-thione moiety in the target compound and analogs (e.g., thieno[2,3-d]pyrimidine-4-thione , thiopyrano-thiazole IId ) is critical for redox modulation and enzyme inhibition. Thione-containing compounds exhibit enhanced anticancer and antimicrobial activities compared to oxo derivatives .
Impact of 4-Chlorophenyl Substitution
  • The 4-chlorophenyl group at position 2 (target compound) or C5 (thieno-pyrimidine analogs) improves lipophilicity and cellular uptake. In thieno[2,3-d]pyrimidines, this substituent correlates with potent anticancer activity (e.g., compound 19b in outperformed doxorubicin) .
Methoxy Group Effects
  • The 9-methoxy group in the target compound may reduce metabolic degradation compared to hydroxylated analogs (e.g., ’s 2-hydroxy-3-methoxyphenyl derivative) . Methoxy groups generally enhance stability without compromising hydrogen-bonding capacity.
Chromeno vs. Thieno/Thiopyrano Cores
  • Chromeno[2,3-d]pyrimidines (target compound, 4c, 4e) show broader antioxidant and antibacterial activities , whereas thieno-pyrimidines and thiopyrano-thiazoles (e.g., IId ) excel in selective anticancer action due to sulfur-rich scaffolds improving DNA intercalation.

Biological Activity

2-(4-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a complex heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. Its unique structural features, including a chromene moiety fused to a pyrimidine ring and a thione functional group, contribute significantly to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3O2SC_{16}H_{14}ClN_{3}O_{2}S, with a molecular weight of 353.81 g/mol. The presence of the chlorophenyl and methoxy substituents enhances its solubility and reactivity compared to other similar compounds.

Antimicrobial Activity

Research indicates that compounds within the chromeno-pyrimidine class exhibit significant antimicrobial properties. For instance:

  • Antibacterial and Antimycobacterial Effects : In vitro studies have shown that derivatives similar to this compound demonstrate substantial antibacterial activity against Gram-positive and Gram-negative bacteria. These include strains such as Escherichia coli and Staphylococcus aureus .
CompoundActivityReference
This compoundAntimicrobial
7-amino-5-(4-chlorophenyl)-4-phenyl-2-thioxo-2,5-dihydro-1H-pyrano[2,3-d]pyrimidineAntimicrobial
6-(4-methoxyphenyl)-4-thioxo-1H-pyrimidin-2(5H)-oneHypoglycemic

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms:

  • Cytotoxicity : In vitro assays have shown that the compound exhibits selective cytotoxic effects on certain cancer cell lines. For example, its activity against melanoma cells has been documented, indicating potential as an alternative chemotherapeutic agent .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Interaction with Nucleic Acids : It is hypothesized that the compound could bind to DNA or RNA structures, disrupting normal cellular functions.

Case Studies

Several case studies have highlighted the effectiveness of chromeno-pyrimidine derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that derivatives exhibited inhibition zones ranging from 16–26 mm against various microbial strains .
  • Cytotoxic Effects on Melanoma Cells : Another investigation revealed that specific derivatives induced significant cell cycle arrest and reduced melanin production in melanoma cells .

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